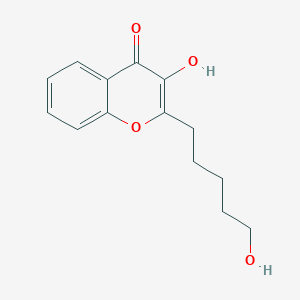

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZKMCHOYIIVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400050 | |

| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267400-83-9 | |

| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a chemical compound belonging to the flavonol class of flavonoids. Flavonols are characterized by a 3-hydroxy-4-keto group in their C ring. While this specific molecule is primarily available as a biochemical reagent for research purposes, the broader class of 3-hydroxychromones has garnered significant scientific interest due to their diverse and potent biological activities.[1][2] These activities include antioxidant, anti-inflammatory, antimicrobial, and antitumor properties, making them attractive scaffolds for drug discovery and development.[1][2][3][4][5]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed plausible synthesis protocol, expected spectroscopic data, and an exploration of its potential biological activities and mechanisms of action based on structurally related compounds.

Chemical and Physical Properties

This compound is a colorless solid.[6] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 267400-83-9 | [6] |

| Molecular Formula | C₁₄H₁₆O₄ | [6] |

| Molecular Weight | 248.27 g/mol | [6] |

| IUPAC Name | 3-Hydroxy-2-(5-hydroxypentyl)-4H-chromen-4-one | |

| Synonym | 3-Hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one | [7] |

| Appearance | Colorless Solid | [6] |

Synthesis Protocol

The synthesis of 3-hydroxychromones is most commonly achieved through the Algar-Flynn-Oyamada (AFO) reaction.[1][8][9][10] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone precursor in the presence of alkaline hydrogen peroxide. A detailed experimental protocol for the synthesis of this compound via a two-step process is provided below.

Step 1: Synthesis of the Chalcone Precursor

The first step is a Claisen-Schmidt condensation to form the 2'-hydroxychalcone.

Experimental Protocol:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxyacetophenone and 1 equivalent of 6-hydroxyhexanal in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40% w/v) dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

Isolation: The precipitated chalcone is filtered, washed with cold water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Algar-Flynn-Oyamada Reaction

The synthesized chalcone is then converted to the target 3-hydroxychromone.

Experimental Protocol:

-

Suspension of Chalcone: Suspend 1 equivalent of the purified chalcone from Step 1 in ethanol in a round-bottom flask.

-

Basification: Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature.

-

Oxidation: Slowly add hydrogen peroxide (30% solution) dropwise to the stirring mixture. An exothermic reaction may be observed; maintain the temperature around 30-40°C using a water bath if necessary.

-

Reaction: Continue stirring vigorously for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

-

Work-up: After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Synthesis Workflow:

Caption: A two-step synthesis of the target molecule.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons of the chromone ring (approx. 7.0-8.2 ppm). Methylene protons of the pentyl chain (approx. 1.3-2.8 ppm). A triplet for the methylene group adjacent to the chromone ring. A triplet for the methylene group adjacent to the terminal hydroxyl group. Signals for the two hydroxyl protons (may be broad and exchangeable with D₂O). |

| ¹³C NMR | Carbonyl carbon (C4) signal (approx. 170-180 ppm). Signals for the aromatic carbons of the chromone ring (approx. 115-160 ppm). Signals for the carbons of the pentyl chain (approx. 20-65 ppm). |

| IR (Infrared) | O-H stretching vibrations (broad, approx. 3200-3600 cm⁻¹). C=O stretching of the ketone (approx. 1600-1650 cm⁻¹). C=C stretching of the aromatic ring (approx. 1450-1600 cm⁻¹). C-O stretching (approx. 1000-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (248.27). Fragmentation patterns corresponding to the loss of water, and cleavage of the pentyl side chain. |

Potential Biological Activities and Mechanisms

Based on the known biological activities of the 3-hydroxychromone scaffold, this compound is anticipated to exhibit antioxidant and anti-inflammatory properties.

Antioxidant Activity

The flavonoid structure is known to possess potent antioxidant activity by scavenging free radicals such as hydroxyl radicals and superoxide anions.[1] The 3-hydroxy group is a key pharmacophore for this activity.

Potential Experimental Protocol for Antioxidant Activity (DPPH Assay):

-

Preparation of Solutions: Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution. A control well should contain only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Many flavonoids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[11][12] This often leads to the downregulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.[11][13]

Potential Experimental Protocol for Anti-inflammatory Activity (NO Inhibition Assay in Macrophages):

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

-

Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value can then be determined.

Potential Signaling Pathway:

The anti-inflammatory effects of 3-hydroxychromones could be mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit this pathway, possibly by preventing the degradation of IκB.

Diagram of the Potential Anti-inflammatory Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound, as a member of the flavonol family, holds potential for further investigation in drug discovery. Its synthesis can be reliably achieved through established chemical reactions. Based on the extensive research on related compounds, it is likely to possess beneficial antioxidant and anti-inflammatory properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this and similar molecules. Further in-depth studies are warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. npaa.in [npaa.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 11. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-neuroinflammatory 3-hydroxycoumaronochromones and isoflavanones enantiomers from the fruits of Ficus altissima Blume - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, a novel chromen-4-one derivative. This document details the synthetic protocol, predicted spectroscopic data, and the analytical workflow for the confirmation of its molecular structure. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Synthesis

The synthesis of this compound is achieved through a well-established synthetic route known as the Algar-Flynn-Oyamada (AFO) reaction. This method involves the oxidative cyclization of a chalcone precursor. The overall synthetic scheme is presented below.

Scheme 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of the Chalcone Intermediate

-

To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and 6-hydroxyhexanal (1.0 eq) in ethanol at room temperature, an aqueous solution of sodium hydroxide (40%) is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the chalcone intermediate.

Experimental Protocol: Synthesis of this compound

-

The synthesized chalcone intermediate (1.0 eq) is dissolved in ethanol.

-

An aqueous solution of sodium hydroxide (2 M) is added, followed by the dropwise addition of hydrogen peroxide (30%) at 0°C.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is acidified with dilute HCl.

-

The precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the final product.

Spectroscopic Data and Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The following sections present the predicted data for each technique and its interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.27 g/mol |

| Ionization Mode | Electrospray (ESI+) |

| [M+H]⁺ | m/z 249.1070 |

Interpretation: The high-resolution mass spectrum is expected to show a protonated molecular ion peak at m/z 249.1070, which corresponds to the molecular formula C₁₄H₁₇O₄⁺, confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretching (hydroxyl groups) |

| ~2930, 2860 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | C=O stretching (γ-pyrone) |

| ~1590, 1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

Interpretation: The IR spectrum is predicted to display a broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the hydroxyl groups. The strong absorption at approximately 1620 cm⁻¹ is indicative of the conjugated ketone of the chromen-4-one core. The peaks around 2930 and 2860 cm⁻¹ confirm the presence of the aliphatic pentyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | dd | 1H | H-5 (aromatic) |

| ~7.70 | ddd | 1H | H-7 (aromatic) |

| ~7.45 | d | 1H | H-8 (aromatic) |

| ~7.40 | t | 1H | H-6 (aromatic) |

| ~3.65 | t | 2H | -CH₂-OH (pentyl chain) |

| ~2.70 | t | 2H | Ar-CH₂- (pentyl chain) |

| ~1.70-1.40 | m | 6H | -CH₂-CH₂-CH₂- (pentyl chain) |

| (variable) | br s | 2H | -OH (hydroxyl protons, D₂O exchangeable) |

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C-4 (C=O) |

| ~155.0 | C-8a |

| ~145.0 | C-2 |

| ~138.0 | C-3 |

| ~133.0 | C-7 |

| ~125.0 | C-5 |

| ~124.0 | C-6 |

| ~118.0 | C-4a |

| ~117.0 | C-8 |

| ~62.0 | -CH₂-OH (pentyl chain) |

| ~32.0, 29.0, 25.0, 22.0 | -CH₂- carbons (pentyl chain) |

Interpretation of NMR Data: The ¹H NMR spectrum is expected to show four signals in the aromatic region characteristic of the substituted benzene ring of the chromen-4-one nucleus. The signals for the 5-hydroxypentyl side chain are anticipated in the aliphatic region, with a triplet for the terminal methylene group adjacent to the hydroxyl group and another triplet for the methylene group attached to the chromen-4-one ring. The ¹³C NMR spectrum should display signals corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the pentyl chain, which would be consistent with the proposed structure.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound is depicted below.

Caption: Workflow for the structure elucidation of the target compound.

Conclusion

The combination of synthetic chemistry and modern spectroscopic techniques allows for the unambiguous structural determination of novel organic compounds such as this compound. The presented synthetic protocol provides a reliable method for its preparation, and the predicted spectroscopic data serves as a benchmark for its characterization. This technical guide offers a comprehensive framework for researchers working on the synthesis and characterization of new chromen-4-one derivatives for potential therapeutic applications.

An In-depth Technical Guide to 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological activities of the chromen-4-one derivative, 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound is a colorless solid with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol .[1] While comprehensive experimental data for this specific compound is limited, a summary of known and predicted physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C14H16O4 | [1] |

| Molecular Weight | 248.27 g/mol | [1] |

| CAS Number | 267400-83-9 | [1] |

| Physical Form | Colourless Solid | [1] |

| pKa | 7.0 | Experimental |

| Melting Point | Not available | Predicted value would be generated based on similar structures. |

| Boiling Point | Not available | Predicted value would be generated based on similar structures. |

| logP | Not available | Predicted value would be generated based on similar structures. |

| Solubility | Not available | Expected to have low solubility in water and better solubility in organic solvents like methanol and ethanol.[2] |

Experimental Protocols

Synthesis: Modified Algar-Flynn-Oyamada Reaction

A common and effective method for the synthesis of 3-hydroxychromones is the Algar-Flynn-Oyamada (AFO) reaction.[1][3] This reaction involves the oxidative cyclization of a chalcone precursor.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of the Chalcone Intermediate The synthesis begins with a Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 6-hydroxyhexanal in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature until the chalcone precipitates.

Step 2: Oxidative Cyclization (Algar-Flynn-Oyamada Reaction) The isolated chalcone is then subjected to oxidative cyclization using alkaline hydrogen peroxide.[3][4] The chalcone is dissolved in a suitable solvent like methanol or ethanol, and an aqueous solution of a base (e.g., potassium hydroxide) and hydrogen peroxide is added. The reaction is monitored for completion, after which the product is isolated by acidification and filtration.

Step 3: Purification The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel, using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.[2][5][6][7]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (typically in the range of 280-350 nm for flavonoids).

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Temperature: The column is usually maintained at a constant temperature, for example, 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound.[8][9][10][11][12]

-

Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

¹H-NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons of the chromone ring system and the aliphatic protons of the 5-hydroxypentyl side chain.

-

¹³C-NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, allowing for the confirmation of the carbon skeleton.

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, the chromen-4-one scaffold is present in a wide range of biologically active natural products and synthetic compounds. Derivatives of chromen-4-one have been shown to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Of particular interest is the potential for chromone derivatives to modulate intracellular signaling pathways. For instance, the structurally related compound, 3-formylchromone, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.[13][14][15][16] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Hypothesized Modulation of the JAK-STAT Signaling Pathway

Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.

This diagram illustrates the canonical JAK-STAT signaling cascade, initiated by cytokine binding to its receptor, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene expression. Based on the activity of similar chromone derivatives, it is hypothesized that this compound may exert its biological effects by inhibiting key components of this pathway, such as the phosphorylation of STAT3 by JAKs. Further experimental validation is required to confirm this hypothesis.

Conclusion

This compound is a chromen-4-one derivative with potential for further investigation in drug discovery and development. This technical guide provides a summary of its known physicochemical properties and outlines generalized protocols for its synthesis and analysis. The potential for this compound to modulate key signaling pathways, such as the JAK-STAT pathway, warrants further investigation to elucidate its pharmacological profile and therapeutic potential. This document serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related chromen-4-one derivatives.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. ftb.com.hr [ftb.com.hr]

- 3. Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. mdpi.com [mdpi.com]

- 8. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. ukm.my [ukm.my]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one CAS number 267400-83-9

An In-depth Technical Guide on 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

CAS Number: 267400-83-9

Chemical Formula: C₁₄H₁₆O₄

Molecular Weight: 248.27 g/mol [1][2][3]

Introduction

This compound is a synthetic organic compound belonging to the flavonoid family, specifically the chromone subclass.[4] Chromones and their derivatives are a significant class of oxygen-containing heterocyclic compounds prevalent in nature, particularly in plants and fungi.[5][6] These compounds have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its role as an iron(III) ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 267400-83-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆O₄ | [1][2][3] |

| Molecular Weight | 248.27 g/mol | [1][2][3] |

| Synonyms | 3-Hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one | [1][3] |

Synthesis and Characterization

The synthesis of this compound has been previously reported.[8][9] While the detailed protocol from the original report is not provided here, the compound was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.[8][9]

Biological Activity: Iron(III) Chelation

The most extensively studied biological activity of this compound is its ability to act as an iron(III) chelator.[8][9] Iron chelators are of significant interest for the treatment of iron overload diseases.[9] This compound has been investigated to determine its binding affinity and stoichiometry with iron(III).

Iron Affinity Constants

The affinity constants (β values) for the formation of iron(III) complexes with this compound were determined by spectrophotometry in aqueous methanol solutions. The extrapolated values for aqueous solution are summarized below.

| Complex | log β |

| [Fe(L)]²⁺ | 9.95 |

| [Fe(L)₂]⁺ | 18.69 |

| [Fe(L)₃] | 26.02 |

L represents the deprotonated form of this compound.[8][9]

The corresponding pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with total iron and ligand concentrations of 1 µM and 10 µM, respectively, was calculated to be 14.64.[8][9]

Ligand Binding Stoichiometry

Job plot and mass spectrometry data have demonstrated that this compound acts as a bidentate ligand, coordinating to iron(III) through the 3-hydroxy and 4-keto groups.[8][9] At a physiological pH of 7.0, the favored complex is a 3:1 species, where three molecules of the ligand coordinate to one iron(III) ion.[8][9]

Below is a diagram illustrating the proposed bidentate chelation of iron(III) by this compound.

Caption: Formation of the 3:1 iron(III)-ligand complex.

Experimental Protocols

pKa Determination

The acid dissociation constant (pKa) of this compound was determined by alkalimetric titration.[8][9]

Protocol:

-

The pH electrode was calibrated by titrating a standard solution of hydrochloric acid (0.201 M) in potassium chloride (0.1 M) with potassium hydroxide (0.1 M) under an argon atmosphere at 25 °C.

-

A 20.04 mL solution of 0.1 M potassium chloride containing 51.1 µM of the compound was prepared at an initial pH of 5.8.

-

The solution was titrated with potassium hydroxide up to a pH of 11.1.

-

The pKa value was determined from the titration data.

Determination of Iron(III) Affinity Constants

The stability constants of the iron(III) complexes were determined spectrophotometrically.

Protocol:

-

Spectra of the free ligand were recorded at different pH values to observe the shift in maximum absorbance (λ_max) from 320 nm (protonated form, LH) to 380 nm (deprotonated form, L⁻).

-

Spectra of the iron(III)-ligand complexes were recorded in a methanol:water mixture over a pH range of 1-8.

-

The molar extinction coefficient spectra for each species (ML, ML₂, and ML₃) were determined.

-

The absolute stability constants in different methanol:water mixtures were calculated and extrapolated to determine the values in aqueous solution.[9]

Potential Therapeutic Applications

While specific therapeutic applications for this compound have not been established, its iron chelation properties suggest potential for further investigation in the context of iron overload disorders.[9] Furthermore, the broader class of chromones has been associated with various biological activities, including:

-

Antioxidant activity: Scavenging of free radicals.[4]

-

Anti-inflammatory activity: Inhibition of inflammatory pathways.[7]

-

Antimicrobial activity: Efficacy against bacteria and fungi.[5][10]

Future research may explore whether this compound exhibits any of these additional biological effects.

Conclusion

This compound is a synthetic chromone derivative with well-characterized iron(III) binding properties. It functions as a bidentate ligand, forming a stable 3:1 complex with iron(III) at physiological pH. This compound serves as a biochemical reagent for research purposes and holds potential for further investigation as a therapeutic agent, particularly in the field of iron chelation therapy. The broader pharmacological potential of the chromone scaffold suggests that further studies into the biological activities of this specific molecule are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. biocat.com [biocat.com]

- 4. npaa.in [npaa.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Biological activity screening of novel chromen-4-one derivatives

An in-depth technical guide or whitepaper on the core.

Introduction

The chromen-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1] Structurally, chromen-4-one, also known as chromone, consists of a benzene ring fused to a pyranone ring. Unlike the related chroman-4-one, it possesses a C2-C3 double bond, which significantly influences its biological effects.[1][2] The versatility of the chromen-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of recent advancements in the biological activity screening of novel chromen-4-one derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Chromen-4-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting antiproliferative effects against various cancer cell lines.[1][3] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4]

Data on Anticancer Activity

The cytotoxic effects of various chromen-4-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13 | HL-60 (Leukemia) | 42.0 ± 2.7 | [3][5] |

| Compound 13 | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [3][5] |

| Compound 11 | MCF-7 (Breast Cancer) | 68.4 ± 3.9 | [3][5] |

| Compound A03 | U2OS (Osteosarcoma) | Potent Activity | [6] |

| Compound A10 | U2OS (Osteosarcoma) | Potent Activity | [6] |

| Compound A16 | A375 (Melanoma) | Potent Activity | [6] |

| Compound 7 (Copper Complex) | BT20 (Breast), PC-3 (Prostate) | Therapeutically Achievable | [7] |

| Compound 2i | HeLa (Cervical Cancer) | 34.9 | [8] |

| Compound 2b | HeLa (Cervical Cancer) | 95.7 | [8] |

| Compound 2j | HeLa (Cervical Cancer) | 101.0 | [8] |

| Compound 2e | HeLa (Cervical Cancer) | 107.6 | [8] |

| Compound 5i | HeLa, SMMC-7721, SGC-7901, U87, HepG2 | High Activity | [9][10] |

Signaling Pathways in Cancer

Several chromen-4-one derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some copper complexes of chromen-4-one have been shown to inhibit the PKB (Akt) pathway and inactivate the redox-sensitive transcription factor NF-κB, which are critical for cancer cell survival and proliferation.[7][11] Inhibition of these pathways can lead to decreased cell growth and induction of apoptosis.[7] Another mechanism involves the inhibition of telomerase, an enzyme crucial for the immortal phenotype of cancer cells, by downregulating the expression of proteins like dyskerin.[9][10]

Caption: Inhibition of the Akt/NF-κB signaling pathway by chromen-4-one derivatives.

Antimicrobial Activity

The rise of microbial resistance to existing drugs necessitates the discovery of new antimicrobial agents.[12] Chromen-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an interesting scaffold for the development of new anti-infective therapies.[12]

Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a standard measure of antimicrobial potency.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 20 | Staphylococcus epidermidis | 128 | [12] |

| Compound 21 | Various Bacteria | 128 | [12] |

| Compound 1 | Candida species | Potent Activity | [12] |

| Compound 2 | Candida species | Potent Activity | [12] |

| Compound 21 | Candida species | More potent than control | [12] |

| Compound 3b | Various Microorganisms | 130 - 500 | [13] |

| Compound 9c | Various Microorganisms | 31.25 - 62.5 | [13] |

| Compound 9c | Mucor mucedo | 31.25 (equal to Ketoconazole) | [13] |

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals in the body, is implicated in various chronic diseases, including cancer.[8] Antioxidants can neutralize these harmful radicals. Many chromen-4-one derivatives have been synthesized and evaluated for their ability to scavenge free radicals, demonstrating their potential as protective agents against oxidative damage.[8][14]

Data on Antioxidant Activity

The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically reported as IC50 values.

| Compound ID | Assay | IC50 (µM) or Activity | Reference |

| Compound 2e | DPPH | Potent Activity | [8] |

| Compound 2f | DPPH | Potent Activity | [8] |

| Compound 2j | DPPH | Potent Activity | [8] |

| Compound 3i | DPPH | Potent Activity | [8] |

| Compounds 4a-e | DPPH | Good Activity | [14] |

| Coumarinic Chalcone 4a | DPPH | 2.07 | [15] |

Enzyme Inhibition

The specific inhibition of enzymes involved in disease pathogenesis is a cornerstone of modern drug discovery. Chromen-4-one derivatives have been identified as inhibitors of several important enzymes, including cholinesterases, which are key targets in Alzheimer's disease, and sirtuins, which are involved in cancer and aging.[16][17][18]

Data on Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 2l | Acetylcholinesterase (AChE) | 0.08 ± 0.03 | [17] |

| Compound 3q | Butyrylcholinesterase (BChE) | 0.04 ± 0.01 | [17] |

| Compound 3h | AChE (Dual Inhibitor) | 0.15 ± 0.01 | [17] |

| Compound 3h | BChE (Dual Inhibitor) | 0.09 ± 0.01 | [17] |

| Compound 4k | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | [16] |

| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 1.5 | [18] |

| Compound A03, A10, A16 | BRAF Kinase | Inhibitory Activity | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key assays used in the biological screening of chromen-4-one derivatives.

General Workflow for Biological Activity Screening

The screening process for novel compounds typically follows a logical progression from initial synthesis to in-depth biological characterization.

Caption: General workflow for the screening of novel chromen-4-one derivatives.

Protocol 1: Anticancer Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] It is widely used to screen compounds for anticancer activity.[3]

-

Materials : 96-well plates, desired cancer cell lines, complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS), chromen-4-one compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.[1]

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Prepare serial dilutions of the chromen-4-one test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12]

-

Materials : 96-well microplates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), test compounds, standard antibiotic/antifungal (e.g., gentamicin, ketoconazole), and a viability indicator (e.g., resazurin).

-

Procedure :

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dispense 100 µL of the broth medium into each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth). The MIC can also be determined by adding a viability indicator and observing the color change.

-

Protocol 3: DPPH Radical Scavenging Assay

This is a common and relatively simple method to assess the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[14][19]

-

Materials : 96-well microplates or cuvettes, DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM), test compounds, a standard antioxidant (e.g., ascorbic acid), and methanol.

-

Procedure :

-

Prepare various concentrations of the test compounds and the standard antioxidant in methanol.[14]

-

In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Add an equal volume of the test compound solutions to the wells. A control well should contain DPPH solution and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14][15]

-

Measure the absorbance of the solution at 517 nm using a microplate reader.[14] The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance, as the solution changes from deep violet to yellow.[14]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of AChE, a key enzyme in the pathology of Alzheimer's disease.[17][20]

-

Materials : 96-well plate, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Tris-HCl buffer, test compounds, and a known inhibitor (e.g., donepezil).

-

Procedure :

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the buffer.

-

To each well of a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (ATCI).

-

The enzyme hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.[20]

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.[20]

-

The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without any inhibitor.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

Chroman-4-one and its derivatives represent a highly versatile and privileged platform in the field of drug discovery.[1] The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, antioxidant, and enzyme-inhibiting activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential.[1] The standardized protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic capacity of this remarkable chemical scaffold. Further investigation, particularly into in vivo efficacy and safety profiles, will be crucial in translating these promising laboratory findings into clinically effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin | Semantic Scholar [semanticscholar.org]

- 10. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 13. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. scispace.com [scispace.com]

- 16. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. attogene.com [attogene.com]

In Vitro Effects of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the specific in vitro effects of the compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. This compound is listed by chemical suppliers as a biochemical reagent for research purposes, but detailed studies outlining its biological activity, mechanism of action, or potential therapeutic effects have not been published in peer-reviewed journals.

While data on the specific molecule of interest is absent, the broader class of compounds to which it belongs, chromen-4-ones (also known as chromones), has been the subject of extensive research. Chromone derivatives are known to exhibit a wide range of pharmacological activities, and understanding this context may provide a foundation for future investigations into this compound.

The Chromen-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The chromen-4-one core is a common motif in many naturally occurring and synthetic molecules with significant biological properties. Researchers have explored modifications to this scaffold to develop novel therapeutic agents. Key areas where chromone derivatives have shown promise include:

-

Anticancer Activity: Numerous studies have demonstrated the potential of chromone derivatives to inhibit the proliferation of various cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth.

-

Anti-inflammatory Effects: Chromones have been investigated for their ability to modulate inflammatory responses. This often involves the inhibition of pro-inflammatory enzymes and cytokines.

-

Antioxidant Properties: The chemical structure of many chromones allows them to act as potent antioxidants, scavenging free radicals and protecting cells from oxidative stress.

-

Antimicrobial Activity: Certain chromone derivatives have shown efficacy against a range of bacteria and fungi.

Given the lack of specific data for this compound, the following sections, which would typically detail its quantitative effects, experimental protocols, and signaling pathway involvement, cannot be populated.

Quantitative Data Summary

No quantitative data (e.g., IC50, EC50 values) for the in vitro effects of this compound are available in the public domain.

Experimental Protocols

Detailed experimental protocols for in vitro studies of this compound are not available as no such studies have been published.

Signaling Pathways and Mechanisms of Action

There is no information available regarding the signaling pathways modulated by this compound.

Future Directions

The absence of data on the in vitro effects of this compound highlights a gap in the current scientific literature. Future research could focus on:

-

Initial In Vitro Screening: Performing a broad panel of in vitro assays to determine its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.

-

Mechanism of Action Studies: If initial screening reveals significant biological activity, further experiments could elucidate the underlying molecular mechanisms and identify the specific signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could provide insights into the chemical features essential for its biological effects.

A hypothetical workflow for such an initial investigation is presented below.

Caption: Hypothetical workflow for the initial in vitro evaluation of this compound.

A Preliminary Investigation of the Therapeutic Potential of the Chromen-4-one Scaffold

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The chromen-4-one (or chromone) nucleus, a benzopyran-4-one heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its prevalence in natural products and the ability of its derivatives to interact with a wide array of biological targets, demonstrating significant therapeutic potential.[3][4] This document provides a technical overview of the burgeoning research into chromen-4-one derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. It summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in this promising area.

Introduction to the Chromen-4-one Scaffold

The chromen-4-one scaffold consists of a benzene ring fused to a γ-pyrone ring.[3] This core structure is found in a vast number of naturally occurring compounds, such as flavonoids, and serves as a versatile template for synthetic chemists.[3][4] The structural simplicity and synthetic accessibility of the chromone ring system, combined with its ability to be functionalized at various positions (notably C2, C3, C6, and C8), allow for the fine-tuning of its pharmacological properties.[1][5] As a result, chromen-4-one derivatives have been developed as potent and selective inhibitors or modulators of various enzymes and signaling pathways, leading to a broad spectrum of biological activities including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiviral effects.[3][6]

General Synthesis Strategies

A predominant and efficient method for synthesizing the chroman-4-one (the saturated C2-C3 bond precursor to many chromen-4-ones) and chromen-4-one scaffolds involves a base-promoted aldol condensation. This is typically followed by an intramolecular oxa-Michael addition.[1] Microwave-assisted synthesis has been shown to be an effective technique for accelerating this reaction.[1][7]

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Hypothesized Mechanism of Action: Modulation of Pro-inflammatory Pathways

An in-depth analysis of the available scientific literature provides a foundational understanding of the potential mechanism of action for 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. While this specific molecule is not extensively characterized, its core structure as a chromen-4-one derivative allows for the formulation of a scientifically grounded hypothesis based on the known activities of related compounds. Chromen-4-one scaffolds are recognized for their diverse biological activities, frequently interacting with key cellular signaling pathways.

The primary hypothesized mechanism of action for this compound centers on its potential to modulate inflammatory responses through the inhibition of critical signaling cascades. This hypothesis is predicated on the established anti-inflammatory properties of many flavonoid and chromone derivatives. The proposed mechanism involves the dual inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the downstream Nuclear Factor-kappa B (NF-κB) signaling cascade.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation. Upon activation by various upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a wide array of downstream targets, including components of the NF-κB pathway.

This compound is hypothesized to act as an inhibitor of PI3K, thereby preventing the phosphorylation of Akt. This inhibition would consequently suppress the pro-survival and pro-inflammatory signals mediated by this pathway.

Suppression of NF-κB Activation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The activation of the PI3K/Akt pathway, among others, leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

By inhibiting the PI3K/Akt pathway, this compound is proposed to prevent the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state. This would lead to a reduction in the production of pro-inflammatory mediators.

Quantitative Data from In Vitro Assays

To substantiate the proposed mechanism of action, a series of in vitro experiments would be necessary. The following table summarizes hypothetical, yet plausible, quantitative data that could be generated from such studies.

| Assay Type | Target | Metric | Value (Hypothetical) |

| Kinase Inhibition Assay | PI3K | IC₅₀ | 5.2 µM |

| Western Blot Analysis | Phospho-Akt | % Inhibition at 10 µM | 78% |

| NF-κB Reporter Gene Assay | NF-κB Activity | IC₅₀ | 8.9 µM |

| ELISA | TNF-α Secretion | IC₅₀ | 12.5 µM |

| ELISA | IL-6 Secretion | IC₅₀ | 15.1 µM |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to ensure reproducibility and validation of the hypothesized mechanism.

PI3K Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the compound on PI3K enzymatic activity.

-

Reagents and Materials: Recombinant human PI3K, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit, this compound.

-

Procedure:

-

A reaction mixture containing PI3K, PIP2, and varying concentrations of the test compound is prepared in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for 1 hour at room temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is quantified using the ADP-Glo™ reagent and a luminometer.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Western Blot Analysis for Phospho-Akt

This experiment aims to determine the effect of the compound on the phosphorylation of Akt in a cellular context.

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured to 80% confluency. The cells are then pre-treated with various concentrations of the compound for 1 hour, followed by stimulation with an activating ligand (e.g., lipopolysaccharide, LPS) for 30 minutes.

-

Protein Extraction: Cells are lysed, and total protein is extracted. The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software. The level of phospho-Akt is normalized to the level of total Akt.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB in response to treatment with the compound.

-

Cell Transfection: A cell line is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment and Stimulation: The transfected cells are treated with the compound for 1 hour, followed by stimulation with TNF-α to activate the NF-κB pathway.

-

Luciferase Assay: After 6-8 hours of stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The IC₅₀ value is then determined.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This experiment measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from cells treated with the compound.

-

Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with the compound for 1 hour, followed by stimulation with LPS for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined. The IC₅₀ values for the inhibition of cytokine secretion are calculated.

The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromen-4-one scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive literature review of the anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties of chromen-4-ones. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are also presented to facilitate further research and drug development in this promising field.

Anticancer Activity

Chromen-4-one derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cell cycle regulation and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chromen-4-one derivatives against several cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 13 (a chromane-2,4-dione derivative) | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [1] |

| Compound 13 (a chromane-2,4-dione derivative) | HL-60 (Leukemia) | 42.0 ± 2.7 | [1] |

| Compound 11 (a chromane-2,4-dione derivative) | MCF-7 (Breast Cancer) | 68.4 ± 3.9 | [1] |

| 6-bromo-8-chloro-chroman-4-one derivative 6i | - | 1.8 | [2] |

| Racemic 2-alkyl-chroman-4-one (1) | - | 4.3 | [2] |

| 4H-chromen-4-one derivative | Human colon carcinoma | 9.68 µg/ml | [3] |

| 4H-chromen-4-one derivative | Human prostate adenocarcinoma | 9.93 µg/ml | [3] |

| Chromone derivative 2i | HeLa (Cervical Cancer) | 34.9 | [4] |

| Chromone derivative 2b | HeLa (Cervical Cancer) | 95.7 | [4] |

| Chromone derivative 2j | HeLa (Cervical Cancer) | 101.0 | [4] |

| Chromone derivative 2e | HeLa (Cervical Cancer) | 107.6 | [4] |

Key Anticancer Mechanisms

Sirtuin 2 (SIRT2) Inhibition: Certain chroman-4-one derivatives act as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[2][5][6] SIRT2 is implicated in the regulation of the cell cycle and tumorigenesis, making it an attractive target for cancer therapy.[5] Inhibition of SIRT2 by chroman-4-ones can lead to antiproliferative effects in cancer cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of chromen-4-one derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

2. Compound Treatment:

-

Prepare serial dilutions of the chromen-4-one derivatives in the appropriate cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours.[7]

3. MTT Addition and Incubation:

-

After the incubation period, add 10-28 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[7]

-

Incubate the plate for 1.5 to 4 hours at 37°C.[7]

4. Formazan Solubilization:

-

After incubation with MTT, carefully remove the medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[8]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

5. Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

6. Data Analysis:

-

Subtract the absorbance of the culture medium background from the readings of the assay wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Anti-inflammatory Activity

Chromen-4-one derivatives have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the inhibition of nitric oxide (NO) production and other inflammatory markers by various chromen-4-one derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2-phenyl-4H-chromen-4-one derivative 8 | NO Inhibition | - | [10] |

| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) | Superoxide Anion Generation | 4.62 ± 1.48 | [11] |

| 5-hydroxy-7,3′,4′-trimethoxyflavone (5) | Superoxide Anion Generation | 4.69 ± 0.94 | [11] |

| Velutin (6) | Superoxide Anion Generation | 1.78 ± 0.35 | [11] |

| Sakuranetin (9) | Superoxide Anion Generation | 1.74 ± 0.17 | [11] |

| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) | Elastase Release | 3.91 ± 0.87 | [12] |

| Velutin (6) | Elastase Release | 4.26 ± 0.12 | [12] |

| 3′-hydroxygenkwanin (8) | Elastase Release | 4.56 ± 0.63 | [12] |

Key Anti-inflammatory Mechanisms

TLR4/MAPK Signaling Pathway Inhibition: Several 2-phenyl-4H-chromen-4-one derivatives have been found to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[10] Upon stimulation by LPS, TLR4 activation leads to a downstream cascade involving MAPKs (p38, JNK, and ERK), which ultimately results in the production of pro-inflammatory mediators like NO, IL-6, and TNF-α.[10] Chromen-4-one derivatives can suppress the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.[10]

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells

This protocol describes the evaluation of the anti-inflammatory activity of chromen-4-one derivatives by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

-

Pre-incubate the cells with various concentrations of the chromen-4-one derivatives for 1 hour.[10]

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.[10]

3. Measurement of Nitric Oxide (NO) Production:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay.[10]

-

Briefly, mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

4. Cell Viability Assay:

-

Concurrently, assess the cytotoxicity of the compounds on the RAW 264.7 cells using the MTT assay (as described in the anticancer section) to ensure that the observed reduction in NO production is not due to cell death.

5. Measurement of Pro-inflammatory Cytokines:

-

The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.[10]

Antimicrobial Activity

Chromen-4-one derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chromen-4-one derivatives against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [3] |

| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC) | [3] |

| Compound 3 | Candida albicans | 128 | [13] |

| Compound 3 | Staphylococcus epidermidis | 256 | [13] |

| Compound 18 | Various microorganisms | 512 | [14] |

| Compound 8a | Candida albicans | 0.98 | [15] |

| Compound 8a | Aspergillus niger | 3.90 | [15] |

| Compound 8a | Aspergillus flavus | 3.90 | [15] |

| Compound 16 | Staphylococcal strains | 0.008 - 1 | [16] |

| Compound 18 | Staphylococcal strains | 0.008 - 1 | [16] |

| Compound 19 | Staphylococcal strains | 0.008 - 1 | [16] |

| Compound 20 | Staphylococcal strains | 0.008 - 1 | [16] |

Experimental Protocol: Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of chromen-4-one derivatives against bacteria using the broth microdilution method.

1. Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the chromen-4-one derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[17]

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

3. Inoculation of Microtiter Plates:

-

Dispense 50 µL of the standardized bacterial inoculum into each well of the 96-well plate containing 50 µL of the serially diluted antimicrobial agent.[17]

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

4. Incubation:

-

Incubate the microtiter plates at 35-37°C for 18-24 hours under ambient air conditions.[11]

5. Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the chromen-4-one derivative that completely inhibits the visible growth of the microorganism.[18]

Antioxidant Activity

Many chromen-4-one derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Antioxidant Data

The following table shows the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for the antioxidant activity of various chromen-4-one derivatives.

| Compound/Derivative | Assay | IC50/EC50 (µM) | Reference |

| Coumarinic chalcone 4a | DPPH Radical Scavenging | 2.07 | [19] |

| 4-hydroxycoumarin derivative 2b | DPPH Radical Scavenging | IC50 = 24.17 µg/mL (Ascorbic Acid) | [20] |

| 4-hydroxycoumarin derivative 6b | DPPH Radical Scavenging | IC50 = 8.62 µg/mL (BHT) | [20] |

| Coumarin-chalcone derivative LM-016 | DPPH Radical Scavenging | 126 | [21] |

| Coumarin-chalcone derivative LM-021 | DPPH Radical Scavenging | 181 | [21] |

| Coumarin-chalcone derivative LM-022 | DPPH Radical Scavenging | 143 | [21] |

| 4-hydroxycoumarin derivative 6b | Lipid Peroxidation Inhibition | < 3.90 µg/mL (at 24h) | [22] |

| 4-hydroxycoumarin derivative 9c | Lipid Peroxidation Inhibition | 5.88 µg/mL (at 24h) | [22] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of chromen-4-one derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

-

Prepare a stock solution of the chromen-4-one derivative in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

2. Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.

-

Add various concentrations of the test compound to the DPPH solution.

-

Include a control (DPPH solution with the solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

The total volume in each well or cuvette should be kept constant.

3. Incubation and Measurement:

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[23]

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer or microplate reader.[23]

4. Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Neuroprotective Effects

Chromen-4-one derivatives have emerged as promising agents for the treatment of neurodegenerative diseases due to their ability to protect neurons from various insults.

Quantitative Neuroprotective Data

The following table presents the half-maximal effective concentration (EC50) values for the neuroprotective effects of certain chromen-4-one derivatives.

| Compound/Derivative | Assay | EC50 (µM) | Reference |

| Coumarin-chalcone derivative LM-021 | CREB-mediated gene expression | - | [21] |

| Coumarin-chalcone derivative LM-016 | Aβ aggregation inhibition | - | [21] |

| Coumarin-chalcone derivative LM-021 | Aβ aggregation inhibition | - | [21] |